molecular formula C9H10O2 B074146 o-Tolyl acetate CAS No. 1333-46-6

o-Tolyl acetate

Cat. No. B074146
Key on ui cas rn: 1333-46-6
M. Wt: 150.17 g/mol
InChI Key: AMZORBZSQRUXNC-UHFFFAOYSA-N
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Patent
US04230624

Procedure details

Into a spherical flask provided with a condenser, a dropping funnel and containing 2 moles of o-cresol, 2.4 moles of acetyl chloride are introduced in 15 minutes. The bath is kept at 110° C. until the release of hydrochloric acid is completed, i.e. after about 3 hours, and then the o-cresol acetate as obtained is distilled under vacuum:
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
2.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](Cl)(=[O:11])[CH3:10].Cl>>[C:9]([O:7][C:6]1[C:1]([CH3:8])=[CH:2][CH:3]=[CH:4][CH:5]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
2.4 mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a spherical flask provided with a condenser, a dropping funnel
ADDITION
Type
ADDITION
Details
are introduced in 15 minutes
Duration
15 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC=CC=C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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